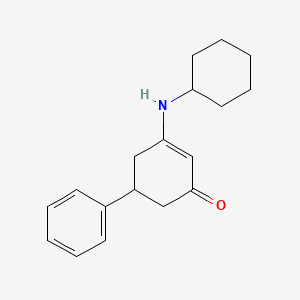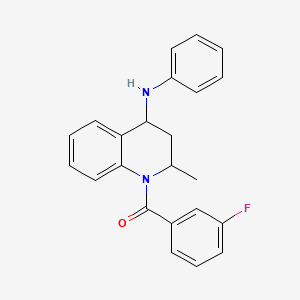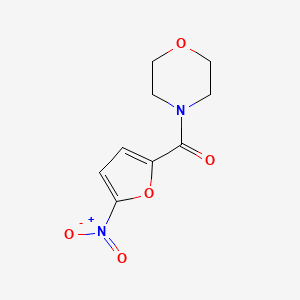
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one, also known as CX717, is a novel drug compound that has been extensively studied for its potential cognitive enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in animal models and humans.
Mécanisme D'action
The mechanism of action of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves the positive modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By enhancing the activity of AMPA receptors, this compound increases synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, which are involved in cognitive function. This compound also increases blood flow and glucose metabolism in the brain, suggesting that it enhances neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one is that it has been extensively studied for its cognitive enhancing effects in animal models and humans, making it a well-established tool for cognitive neuroscience research. However, one limitation of this compound is that it can have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one. One direction is to investigate the long-term effects of this compound on cognitive function and brain health. Another direction is to explore the potential therapeutic applications of this compound for cognitive impairments, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the molecular mechanisms underlying the cognitive enhancing effects of this compound and to develop more selective and potent ampakine compounds.
Méthodes De Synthèse
The synthesis of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves several steps, including the reaction of cyclohexanone with phenylacetonitrile to form 3-phenylcyclohexanone, which is then reacted with cyclohexylamine to form the final product. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential cognitive enhancing effects in animal models and humans. In animal studies, this compound has been shown to improve memory, attention, and learning in a variety of tasks, including the Morris water maze and radial arm maze. In human studies, this compound has been shown to improve working memory, attention, and executive function in healthy volunteers and individuals with cognitive impairments, such as schizophrenia and ADHD.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18-12-15(14-7-3-1-4-8-14)11-17(13-18)19-16-9-5-2-6-10-16/h1,3-4,7-8,13,15-16,19H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAURMHFWYJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![1-(cyclobutylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5235015.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)


![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)